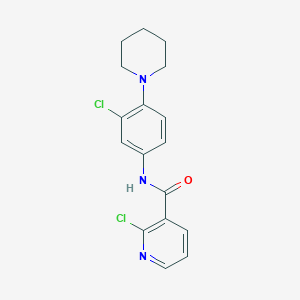
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide, also known as CCPPN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer treatment and drug development.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects on cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in vivo. Additionally, further studies are needed to investigate the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-piperidin-1-yl aniline in the presence of a base, followed by the addition of a chlorinating agent. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C17H17Cl2N3O |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-11-12(6-7-15(14)22-9-2-1-3-10-22)21-17(23)13-5-4-8-20-16(13)19/h4-8,11H,1-3,9-10H2,(H,21,23) |
Clave InChI |
VGCWTQGUDWVHSB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Solubilidad |
2.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)